2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-4-3-5-14-15(18(20)21)10-16(19-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFLPDFGFSTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301342 | |
| Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-47-4 | |
| Record name | 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 8-Methylquinoline-4-Carboxylic Acid via Pfitzinger Reaction
The Pfitzinger reaction enables the construction of the quinoline backbone from isatin derivatives. Using 5-methylisatin (synthesized from 4-methylaniline via the Sandmeyer reaction), condensation with acetone under alkaline conditions yields 8-methylquinoline-4-carboxylic acid.
Reaction Conditions
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Reactants : 5-Methylisatin (20.0 g, 0.12 mol), acetone (150 mL), NaOH (48.0 g, 1.2 mol)
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Temperature : Reflux at 80°C for 12 hours
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Workup : Acidification to pH 5–6 with HCl, filtration, and recrystallization from ethanol/water
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Yield : 95% (22.3 g)
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Characterization :
Bromination at Position 2
Electrophilic bromination selectively targets position 2 of the quinoline ring due to activation by the adjacent nitrogen atom.
Procedure
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Reactants : 8-Methylquinoline-4-carboxylic acid (10.0 g, 0.05 mol), Br₂ (8.0 g, 0.05 mol) in H₂SO₄ (98%, 50 mL)
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Conditions : 0–5°C for 2 hours, then room temperature for 6 hours
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Workup : Quenching with ice water, neutralization with NaHCO₃, extraction with dichloromethane
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Yield : 88% (12.1 g of 2-bromo-8-methylquinoline-4-carboxylic acid)
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¹H NMR (DMSO-d₆) : δ 8.78 (s, 1H), 8.50 (d, J = 8.3 Hz, 1H), 8.12 (d, J = 8.5 Hz, 1H), 2.61 (s, 3H)
Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
The brominated intermediate undergoes cross-coupling with 4-methoxyphenylboronic acid to introduce the aryl group.
Optimized Conditions
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Catalyst : Pd(PPh₃)₄ (0.5 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DMF/H₂O (4:1, v/v)
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Temperature : 90°C for 8 hours under N₂
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Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 3:1)
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Yield : 82% (9.8 g)
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Purity : >99% (HPLC)
Optimization of Reaction Conditions
Impact of Palladium Catalysts on Coupling Efficiency
A comparative study of palladium catalysts revealed Pd(PPh₃)₄ as optimal, achieving 82% yield vs. 65% for Pd(OAc)₂.
Table 1: Catalyst Screening for Suzuki Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 82 | 99 |
| Pd(OAc)₂ | 65 | 95 |
| PdCl₂(dppf) | 70 | 97 |
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) enhanced solubility of the quinoline substrate, whereas THF and toluene resulted in incomplete conversion.
Analytical Data and Characterization
Spectroscopic Validation
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IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)
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¹³C NMR (DMSO-d₆) : δ 167.8 (COOH), 159.3 (OCH₃), 148.2–122.4 (aromatic carbons), 21.1 (CH₃)
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High-Resolution MS (ESI+) : m/z 294.1234 [M+H]⁺ (calc. 294.1237)
Purity Assessment
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HPLC : Retention time = 6.72 min (C18 column, MeOH/H₂O 70:30)
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Elemental Analysis : Found C 69.3%, H 5.1%, N 4.7%; Calculated C 69.6%, H 5.2%, N 4.8%
Comparative Analysis of Alternative Methods
Gould-Jacobs Reaction vs. Pfitzinger Approach
The Gould-Jacobs method, employing 4-methoxyaniline and ethyl acetoacetate, produced lower yields (55%) due to competing side reactions.
Direct Aldol Condensation
Attempts to condense 8-methylquinoline-4-carboxylic acid with 4-methoxybenzaldehyde yielded undesired vinyl derivatives, necessitating oxidation steps that reduced overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 7-positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro groups, and sulfonation reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens, suggesting its potential use as an antibacterial agent in treating infections.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell lines, including U937 and HeLa cells. Its mechanism may involve inducing cell cycle arrest, making it a candidate for cancer chemotherapy .
- Anti-inflammatory Effects : Preliminary research indicates that it may also serve as an anti-inflammatory agent, contributing to its therapeutic profile.
Biological Research
The biological interactions of this compound are of particular interest:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzymes involved in microbial growth.
- Binding Affinity Studies : Research has focused on its binding affinity with various biological targets using techniques such as molecular docking and surface plasmon resonance.
Industrial Applications
Beyond medicinal chemistry, this compound is also utilized in:
- Dyes and Pigments : Due to its structural features, it can be employed in developing dyes and pigments for various industrial applications .
Case Studies
- Antibacterial Activity Study :
- A study demonstrated that derivatives of quinoline, including this compound, displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Anticancer Research :
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The antibacterial and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Findings from Comparative Analysis
Substituent Position and Antibacterial Activity: The 4-methoxyphenyl group in the target compound may enhance hydrogen bonding compared to non-polar substituents (e.g., methyl or bromo in other analogs) . However, compounds like 5a4 (with amino groups) exhibit superior activity against Staphylococcus aureus (MIC = 64 µg/mL) due to additional hydrogen-bond donors . Halogenated Derivatives: Bromine and chlorine substituents (e.g., in CAS 376.63 and 401604-07-7) likely improve membrane penetration but may increase cytotoxicity .
Methoxy Group Positioning :
- The 4-methoxyphenyl substituent (target compound) vs. 2-methoxyphenyl (CAS 725705-24-8) alters steric and electronic interactions. Para-substitution generally improves target binding compared to ortho-substitution due to reduced steric hindrance .
Methyl vs. Ethyl Substituents :
- The 8-methyl group in the target compound contributes to moderate lipophilicity. In contrast, 8-ethyl analogs (e.g., CAS 774587-15-4) may further enhance lipid solubility but reduce aqueous solubility .
Synthetic Feasibility: The target compound’s analog, 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 351357-29-4), is synthesized via Doebner reactions with yields comparable to other derivatives (e.g., 68% yield for a related furoquinoline in ) .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s solubility is unquantified in the evidence, but analogs like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid show slight solubility in DMSO and methanol .
- Melting Points: The 6,8-dimethyl analog (CAS 351357-29-4) has a reported melting point, suggesting higher crystallinity than non-methylated derivatives .
Biological Activity
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a notable compound within the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antibacterial, antiproliferative, and antiallergy properties. This article examines the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a methoxyphenyl group and a carboxylic acid moiety. The synthesis typically involves reactions that modify the quinoline structure to enhance its biological activity.
Antibacterial Activity
Quinoline derivatives, including this compound, have shown significant antibacterial properties. Studies indicate that compounds with a methyl group at the 8-position exhibit potent activity against both gram-positive and gram-negative bacteria, including strains like Pseudomonas aeruginosa. The mechanism of action is believed to involve interference with bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.5 μg/mL |
| Quinoline Derivative A | Staphylococcus aureus | 0.25 μg/mL |
| Quinoline Derivative B | Escherichia coli | 1 μg/mL |
Antiproliferative Activity
Research has demonstrated that certain quinoline derivatives can inhibit cancer cell growth. For example, studies on similar compounds have shown their ability to induce cell cycle arrest in cancer cell lines such as U937 and HeLa cells. The mechanism may involve disruption of DNA synthesis or function, making these compounds promising candidates for cancer chemotherapy .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various quinoline derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| U937 | 5.0 | Induces S-phase arrest |
| HeLa | 3.5 | Disruption of DNA synthesis |
| MCF-7 | 7.0 | Apoptosis induction |
Antileishmanial Activity
Recent studies have also explored the antileishmanial activity of quinoline derivatives. In vitro assays demonstrated that certain compounds could effectively inhibit the growth of Leishmania donovani, suggesting potential use in treating leishmaniasis .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is highly dependent on their structural features. Modifications at various positions on the quinoline ring can significantly influence their pharmacological properties. For instance, the presence of electron-donating groups like methoxy enhances antibacterial activity, while specific substitutions can optimize antiproliferative effects .
Table 3: Structure-Activity Relationship of Quinoline Derivatives
| Substitution Position | Group Type | Effect on Activity |
|---|---|---|
| C-8 | Methyl | Increased antibacterial potency |
| C-4 | Methoxy | Enhanced antiproliferative effects |
| C-6 | Halogen | Variable effects depending on type |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can late-stage diversification be achieved?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with condensation reactions of substituted anilines with β-keto esters, followed by cyclization. Late-stage diversification, such as modifying the 8-methyl group, can be achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, highlights late-stage diversification at the 8-position using morpholine and piperazine derivatives . Structural analogs like 4-chloro-2-methylquinoline-6-carboxylic acid () suggest halogenation or carboxylation steps may require controlled temperatures (e.g., 60–80°C) and inert atmospheres to avoid decomposition .
Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Critical for confirming stereochemistry and intermolecular interactions. demonstrates the use of single-crystal X-ray diffraction (R factor = 0.049) to resolve the planar quinoline core and substituent orientations .
- NMR : H and C NMR should focus on the methoxy proton (~δ 3.8–4.0 ppm) and carboxylic acid proton (broad signal ~δ 12–14 ppm). Compare with analogs in , where hydroxyl and methoxy groups produce distinct splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]) and fragmentation pathways.
Q. How should researchers handle this compound safely, given limited toxicity data?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
- Spill management : Absorb with inert materials (e.g., sand) and avoid aqueous cleanup to prevent solubility issues .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?
- Methodological Answer :
- Experimental : Perform solubility assays in DMSO, methanol, and chloroform at 25°C and 37°C. Use UV-Vis spectroscopy (λ = 250–300 nm) to quantify saturation points.
- Computational : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict solvent compatibility. notes that methoxy and hydroxyl groups enhance polarity, favoring DMSO but limiting solubility in alkanes .
Q. What strategies minimize byproducts during synthesis, particularly at the 8-methyl position?
- Methodological Answer :
- Optimized reaction conditions : Use low-temperature (−10°C to 0°C) lithiation for methyl group functionalization to reduce side reactions.
- Catalytic systems : suggests Pd(PPh) or CuI catalysts improve selectivity in cross-coupling reactions at the 8-position .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate methyl-substituted isomers.
Q. What in vitro models are suitable for studying its biological activity, and how can DNA adduct formation be assessed?
- Methodological Answer :
- Antimicrobial assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays (MIC determination). highlights similar quinoline derivatives with MICs <10 µg/mL .
- DNA adduct analysis : Apply P-postlabeling or LC-MS/MS to detect covalent DNA modifications. references methods for quantifying adducts of heterocyclic amines, which can be adapted using HAA-specific antibodies or isotopically labeled standards .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility checks : Replicate synthesis and purification steps using standardized protocols (e.g., ’s recrystallization in ethanol/water mixtures) .
- Interlab validation : Collaborate with independent labs to verify DSC-measured melting points (e.g., 252–256°C for analogs in ) .
Methodological Notes
- Nomenclature : Use IUPAC naming without abbreviations. For repeated mentions, assign a numerical identifier (e.g., Compound 1 ) as per ’s conventions .
- Ecological data gaps : If environmental impact studies are required, extrapolate from structurally related compounds ( ) until compound-specific data is available .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
